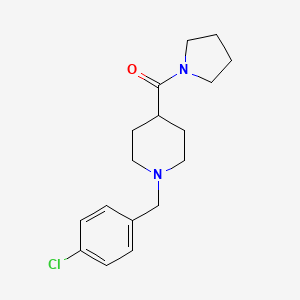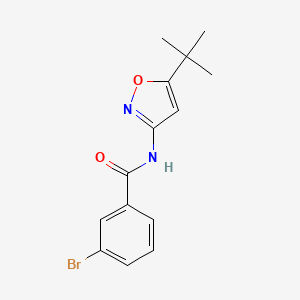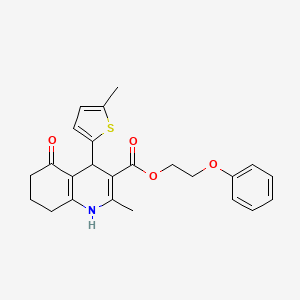
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1980s and has since been used in various scientific research studies to investigate the mechanism of action, physiological effects, and potential therapeutic benefits.
作用機序
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to interact with the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for both CB1 and CB2 receptors, which are involved in various physiological processes, including pain perception, inflammation, and immune function. 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to activate these receptors, leading to the release of various neurotransmitters and modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to have potent analgesic and anti-inflammatory properties, which may be mediated through the activation of CB1 and CB2 receptors. Additionally, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to modulate immune function and inhibit tumor growth in various preclinical models.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in laboratory experiments is its high potency and selectivity for CB1 and CB2 receptors. This compound has been extensively studied and has a well-established pharmacological profile, making it an ideal tool for investigating the role of cannabinoid receptors in various physiological processes. However, one of the limitations of using 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of novel analogs with improved pharmacological profiles and reduced side effects. Additionally, further research is needed to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in various neurological disorders and cancer. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its interactions with other signaling pathways in the body.
In conclusion, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has a well-established pharmacological profile and has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Further research is needed to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine and to elucidate its exact mechanism of action.
合成法
The synthesis of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-tert-butoxycarbonyl-1-pyrrolidinecarboxamide to form 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. The final product is purified through a series of chromatography techniques to obtain a high-purity compound.
科学的研究の応用
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Additionally, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been investigated for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-5-3-14(4-6-16)13-19-11-7-15(8-12-19)17(21)20-9-1-2-10-20/h3-6,15H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGDWASURQNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)

![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)